hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone
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Overview
Description
hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research .
Preparation Methods
The synthesis of pyrrolopyrazine derivatives involves several steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step provides the related N-propargylenaminones.
Intramolecular cyclization: Catalyzed by Cs2CO3/DMSO, this step reaches the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Chemical Reactions Analysis
Pyrrolopyrazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions are common, where different substituents can be introduced into the pyrrolopyrazine scaffold.
Scientific Research Applications
Pyrrolopyrazine derivatives have a wide range of applications in scientific research, including :
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: Potential therapeutic agents for various diseases due to their biological activities.
Industry: Used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The exact mechanism of action of pyrrolopyrazine derivatives is not fully understood. they are known to interact with various molecular targets and pathways, leading to their diverse biological activities .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrazine derivatives: Known for their versatility and wide range of biological activities.
Pyrrolone and pyrrolidinone derivatives: Promising scaffolds with significant biological importance.
These comparisons highlight the unique properties of pyrrolopyrazine derivatives, making them attractive for drug discovery and other applications.
Properties
Molecular Formula |
C23H22F3N5O |
---|---|
Molecular Weight |
441.4g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaen-14-yl]methanone |
InChI |
InChI=1S/C23H22F3N5O/c24-23(25,26)21-17-8-7-14-4-1-2-6-16(14)20(17)27-19-12-18(28-31(19)21)22(32)30-11-10-29-9-3-5-15(29)13-30/h1-2,4,6,12,15H,3,5,7-11,13H2 |
InChI Key |
UFQCGIWAPNSGPX-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)C(=O)C3=NN4C(=C3)N=C5C(=C4C(F)(F)F)CCC6=CC=CC=C65 |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=NN4C(=C3)N=C5C(=C4C(F)(F)F)CCC6=CC=CC=C65 |
Origin of Product |
United States |
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